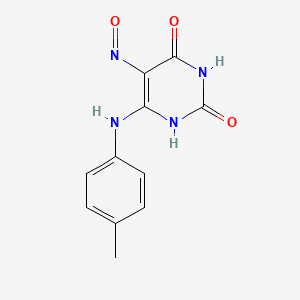
5-Nitroso-6-(4-toluidino)-2,4-pyrimidinediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Nitroso-6-(4-toluidino)-2,4-pyrimidinediol is a chemical compound known for its unique structure and properties It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitroso-6-(4-toluidino)-2,4-pyrimidinediol typically involves the nitration of 6-(4-toluidino)-2,4-pyrimidinediol. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained. Common reagents used in the synthesis include nitric acid and sulfuric acid, which facilitate the nitration process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors where the reaction conditions are meticulously monitored and controlled. The use of automated systems ensures consistency and efficiency in the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Nitroso-6-(4-toluidino)-2,4-pyrimidinediol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agents used.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary but may include the use of catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.
Aplicaciones Científicas De Investigación
5-Nitroso-6-(4-toluidino)-2,4-pyrimidinediol has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Nitroso-6-(4-toluidino)-2,4-pyrimidinediol involves its interaction with molecular targets and pathways within biological systems. The nitroso group is known to participate in redox reactions, which can influence cellular processes. The compound may also interact with enzymes and proteins, affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Nitroso-6-(4-aminophenyl)-2,4-pyrimidinediol
- 5-Nitroso-6-(4-methylanilino)-2,4-pyrimidinediol
- 5-Nitroso-6-(4-ethylphenyl)-2,4-pyrimidinediol
Uniqueness
5-Nitroso-6-(4-toluidino)-2,4-pyrimidinediol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
7155-22-8 |
|---|---|
Fórmula molecular |
C11H10N4O3 |
Peso molecular |
246.22 g/mol |
Nombre IUPAC |
6-(4-methylanilino)-5-nitroso-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H10N4O3/c1-6-2-4-7(5-3-6)12-9-8(15-18)10(16)14-11(17)13-9/h2-5H,1H3,(H3,12,13,14,16,17) |
Clave InChI |
KISQMZNLGUJUJL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NC2=C(C(=O)NC(=O)N2)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


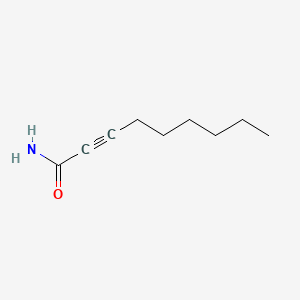
![8-Azabicyclo[3.2.1]octane-8-carboxylic acid, 3-[3-(1H-indazol-4-yl)-2-(4-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-yl]-, ethyl ester](/img/structure/B14164354.png)
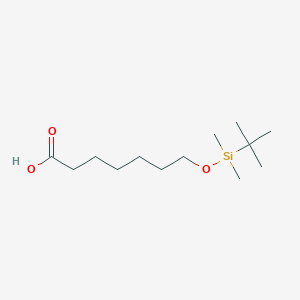


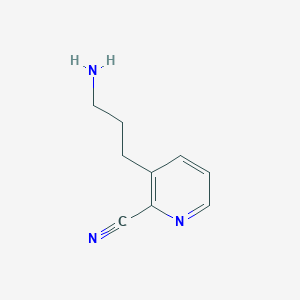
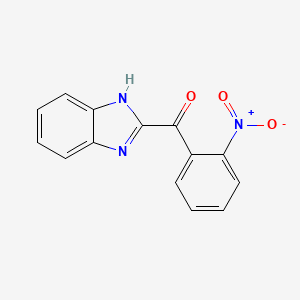
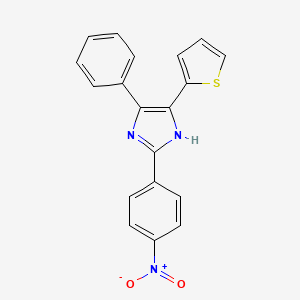
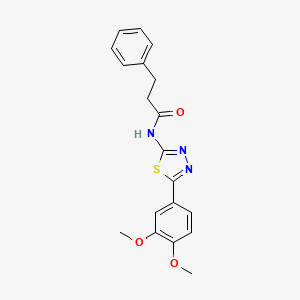
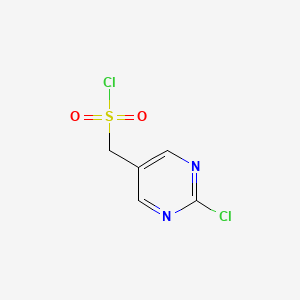
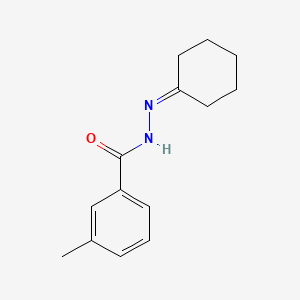
![6'-methyl-5',6',7',8'-tetrahydro-1'H-spiro[cyclohexane-1,2'-pyrido[4,3-d]pyrimidin]-4'(3'H)-one](/img/structure/B14164413.png)


